4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid

Thyroid hormone analog Goiter inhibition assay Structure-activity relationship

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid (CAS 4618‑45‑5), systematically also referred to as 3,3′,5‑triiodothyroformic acid (TF3) or thyroformic acid, is a tri‑iodinated diaryl ether belonging to the thyronine‑mimetic class. Its structure replaces the alanine side‑chain of the endogenous thyroid hormone 3,3′,5‑triiodo‑L‑thyronine (T3) with a carboxylic acid group directly attached to the inner phenyl ring, making it a formic acid analogue rather than an acetic acid analogue (TRIAC) or a propionic acid analogue (TP3).

Molecular Formula C13H7I3O4
Molecular Weight 607.908
CAS No. 4618-45-5
Cat. No. B2860267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid
CAS4618-45-5
Molecular FormulaC13H7I3O4
Molecular Weight607.908
Structural Identifiers
SMILESC1=CC(=C(C=C1OC2=C(C=C(C=C2I)C(=O)O)I)I)O
InChIInChI=1S/C13H7I3O4/c14-8-5-7(1-2-11(8)17)20-12-9(15)3-6(13(18)19)4-10(12)16/h1-5,17H,(H,18,19)
InChIKeyUFFBAPYAPOWTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic Acid (CAS 4618-45-5): Structural Identity, Compound Class, and Procurement Context


4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid (CAS 4618‑45‑5), systematically also referred to as 3,3′,5‑triiodothyroformic acid (TF3) or thyroformic acid, is a tri‑iodinated diaryl ether belonging to the thyronine‑mimetic class . Its structure replaces the alanine side‑chain of the endogenous thyroid hormone 3,3′,5‑triiodo‑L‑thyronine (T3) with a carboxylic acid group directly attached to the inner phenyl ring, making it a formic acid analogue rather than an acetic acid analogue (TRIAC) or a propionic acid analogue (TP3) [1]. This compound is formally recognized as Levothyroxine Impurity 16 and is employed as an impurity reference standard in the pharmaceutical quality control of synthetic levothyroxine sodium . It is also a historically studied thyroid hormone analogue investigated for its dissociated cholesterol‑lowering versus metabolic‑rate effects [2].

Why 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic Acid Cannot Be Interchanged with TRIAC, T3, or Tetraiodothyroformic Acid in Research and QC Workflows


Within the thyronine analogue family, side‑chain length and oxidation state dictate receptor affinity, metabolic stability, and chromatographic behavior. 3,3′,5‑Triiodothyroformic acid (TF3) differs from 3,3′,5‑triiodothyroacetic acid (TRIAC, TA3) by one methylene unit in the side‑chain and from 3,3′,5‑triiodo‑L‑thyronine (T3) by the complete absence of the amino group, producing a >3‑order‑of‑magnitude reduction in classical goiter‑inhibition potency relative to T3 [1]. In impurity profiling, TF3 co‑elutes differently than the tetra‑iodinated formic acid analogue (T4‑benzoic acid, EP Impurity H) and TRIAC, requiring a compound‑specific reference standard for accurate identification and quantification [2]. These structural differences prevent direct interchangeability in receptor binding assays, enzyme mechanism studies, and pharmaceutical impurity methods.

Quantitative Differentiation Evidence for 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic Acid Against Closest Analogs


Classical Goiter-Inhibition Activity: TF3 Is >1,200‑Fold Less Potent Than T3, Defining Its Utility as a Negative-Control or Low-Activity Probe

In the thiouracil‑goitre inhibition assay in rats, 3,3′,5‑triiodothyroformic acid (TF3) exhibited a relative molar activity of 0.27% compared with L‑thyroxine (T4, set at 100%), whereas the endogenous hormone 3,3′,5‑triiodo‑L‑thyronine (T3) gave 333% [1]. This places TF3 approximately 1,233‑fold less potent than T3 and about 370‑fold less potent than T4 on a molar basis. The tetra‑iodinated formic acid analogue (tetraiodothyroformic acid, T4F) was even weaker at 0.08% [1]. Crucially, at doses adjusted to produce equal goiter‑inhibition activity, the formic acid analogue exerted a significantly greater cholesterol‑lowering effect than L‑thyroxine, indicating a dissociated pharmacodynamic profile [1].

Thyroid hormone analog Goiter inhibition assay Structure-activity relationship

Hepatic Mitochondrial Enzyme Modulation: TF3 Restores Glutamate Dehydrogenase Activity in Thyroidectomized Rats but with Lower Efficacy Than TA3 (TRIAC)

In thyroidectomized rats, administration of 3,5,3′-triiodo‑thyroformic acid (TF3), 3,5,3′-triiodo‑thyroacetic acid (TA3, TRIAC), and 3,5,3′-triiodo‑thyropropionic acid (TP3) all counteracted the post‑thyroidectomy decrease in hepatic mitochondrial glutamate dehydrogenase (GlDH) activity [1]. However, the efficacy rank order was TA3 ≈ LT3 > TP3 > TF3, with TF3 being the least effective among the three side‑chain analogues in restoring GlDH activity toward euthyroid levels [1]. In vitro, all three compounds inhibited purified GlDH, alcohol dehydrogenase (ADH), and isocitrate dehydrogenase (ICDH), with TF3, TA3, and TP3 all acting as competitive inhibitors of ADP‑ribose at GlDH and as competitors of NAD at ADH [2]. The in vivo efficacy difference is attributable to pharmacokinetic or metabolic stability factors distinguishing the formic acid from the acetic acid side‑chain [1].

Mitochondrial enzyme Glutamate dehydrogenase Thyroid hormone analog Structure-activity relationship

Clinical Cholesterol Lowering with Blunted Metabolic Rate Stimulation: TF3 and Its Derivatives Reduce Serum Cholesterol at ≤10 mg Daily Without Normalizing BMR in Myxedema

In a clinical study of six myxedematous patients, 3,5,3′‑triiodothyroformic acid (T3F) and its methyl ester, amide, and acetyl derivatives were administered at daily doses ranging from 4–10 mg up to a maximum of 100 mg [1]. All compounds except T3F‑methyl reduced serum cholesterol at daily amounts of 10 mg or less, yet even 100 mg daily of all tested compounds failed to elevate the basal metabolic rate (BMR) to normal in myxedema [1]. This contrasts with physiological thyroid hormones (T4 and T3), which elevate BMR at therapeutic doses. In euthyroid hypercholesterolemic patients, acetyl‑T3F (TBF‑43) at 10–50 mg daily produced a moderate cholesterolytic effect without a concomitant rise in BMR [2], demonstrating a clinically meaningful dissociation between lipid‑lowering and calorigenic effects that is not observed with TRIAC at equipotent cholesterol‑lowering doses .

Cholesterol lowering Basal metabolic rate Myxedema Thyroid hormone analog

Impurity Profiling by UHPLC‑HRMS: TF3 Is a Late‑Stage Degradation Product of Levothyroxine, Chromatographically Distinct from TRIAC and T4‑Benzoic Acid

In a comprehensive UHPLC‑HRMS impurity profiling study of synthetic thyroxine, triiodothyroformic acid was identified as a degradation product formed via deiodination of thyroxine in combination with oxidative side‑chain degradation [1]. This pathway is favored in the late stage of thyroxine degradation, and sufficient material was present after 29 days of thermal stressing to enable ¹H‑NMR structural confirmation [1]. In a validated stability‑indicating HPLC method for levothyroxine, the related degradation products 3,3′,5‑triiodothyroacetic acid (T3AA, TRIAC) and 3,3′,5,5′‑tetraiodothyroacetic acid (T4AA, Tetrac) were separated with retention times of 22.71 min and 24.83 min respectively [2]. TF3, with one fewer methylene unit in the side‑chain, exhibits distinct chromatographic retention relative to TRIAC, and its higher polarity (predicted pKa 3.54 ± 0.10) relative to TRIAC (XLogP3 5.73) [3] mandates a separate reference standard for unambiguous peak assignment in pharmaceutical impurity methods.

Impurity profiling Levothyroxine UHPLC-HRMS Pharmaceutical quality control

Absence of Direct Nuclear Receptor Binding Data Represents a Key Knowledge Gap for TF3 Relative to TRIAC

Tiratricol (TRIAC, TA3) has well‑characterized binding affinities for thyroid hormone receptors TRα and TRβ, with documented activity values in the Tclin database . In contrast, targeted searches of PubMed, BindingDB, ChEMBL, and the Guide to Pharmacology database returned no direct nuclear receptor binding affinity measurements (IC₅₀, Kd, or Ki) for 3,3′,5‑triiodothyroformic acid (TF3) [1]. The indirect goiter‑inhibition data (0.27% relative molar activity vs. T4) [2] suggest minimal TR‑mediated activity; however, the mechanistic basis—whether this reflects negligible receptor binding, poor cellular uptake, rapid metabolic clearance, or a combination thereof—remains unquantified. By contrast, structure‑activity studies on 3′‑acyl T3 derivatives demonstrate that replacement of the 3′‑iodine with acyl substituents forming intramolecular hydrogen bonds reduces receptor binding by approximately 10‑fold [3]. Given that TF3 carries the native 3′‑iodine but replaces the amino acid side‑chain with a carboxyl group, the net effect on receptor binding cannot be reliably extrapolated from existing data.

Thyroid hormone receptor TRα TRβ Binding affinity Knowledge gap

High-Value Application Scenarios for 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic Acid Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Levothyroxine Sodium API Quality Control

This compound is formally designated as Levothyroxine Impurity 16 and is a late‑stage oxidative degradation product formed via deiodination coupled with side‑chain oxidation during thermal stressing of thyroxine [1]. QC laboratories developing stability‑indicating HPLC or UHPLC‑HRMS methods for levothyroxine sodium according to ICH Q3A/Q3B guidelines require an authenticated reference standard of this specific tri‑iodinated formic acid to establish system suitability, determine relative response factors, and set acceptance criteria for unknown impurity peaks in the chromatographic region between TRIAC and T4‑benzoic acid. Its distinct mass (m/z 607.91), predicted pKa (3.54), and intermediate polarity make it unsuitable for surrogate quantitation using TRIAC or Tetrac standards [2].

Reference Compound for Structure–Activity Relationship Studies on Side‑Chain Dissociation of Thyromimetic Effects

As the only commercially available tri‑iodinated thyronine analogue bearing a formic acid side‑chain (C1), this compound serves as the critical C1 anchor point in systematic SAR series comparing formic (C1), acetic (C2, TRIAC), and propionic (C3, TP3) side‑chain lengths. The quantitative goiter‑inhibition data (0.27% relative to T4) and the hepatic enzyme modulation rank order (TA3 ≈ LT3 > TP3 > TF3) provide a foundation for testing the hypothesis that shortening the side‑chain below acetate length reduces nuclear receptor‑mediated activity while partially retaining non‑genomic or enzyme‑modulatory effects [3][4]. This compound is irreplaceable for completing the C1–C3 side‑chain series.

Historical Positive Control for Dissociated Cholesterol‑Lowering Research Programs

For drug discovery programs seeking liver‑selective thyromimetics (e.g., targeting TRβ for dyslipidemia without cardiac or bone side effects), TF3 provides a historically validated benchmark. The clinical demonstration that TF3 and its derivatives reduced serum cholesterol at ≤10 mg daily without normalizing BMR at doses up to 100 mg daily [5] establishes a dissociation ratio that newer development candidates can be quantitatively compared against. The acetyl derivative (TBF‑43) showed moderate cholesterolytic effects without BMR increase at 10–50 mg daily in hypertensive and myxedematous patients [6]. While TF3 itself is not a clinical candidate, its dissociation profile represents a key reference point in the thyromimetic landscape.

Enzymology Tool for Investigating ADP‑Ribose and Coenzyme Binding Site Interactions on Dehydrogenases

The mechanistic enzymology studies demonstrate that TF3, TA3, and TP3 act as competitive inhibitors of the ADP‑ribose binding site on glutamate dehydrogenase (GlDH) and compete with NAD at alcohol dehydrogenase (ADH), quenching the enhanced fluorescence of enzyme‑coenzyme complexes [7][8]. TF3 can be used as a probe to interrogate whether the ADP‑ribose portion of NAD(P)H coenzyme binding pockets discriminates between formic, acetic, and propionic acid‑bearing ligands, providing structural insights into coenzyme recognition that are not accessible using the natural hormone T3.

Quote Request

Request a Quote for 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.